
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is a chiral compound with a unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically require a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to control reaction parameters precisely, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and stereochemistry in biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, facilitating interactions with enzymes and other biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral cyclopropane derivative with different substituents and applications.
(1R,2S)-1-hydroxy-1-phenylpropan-2-yl: A compound with similar stereochemistry but different functional groups and properties.
Uniqueness
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile is unique due to its specific combination of a butyl group, a methyl group, and a nitrile group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
827342-56-3 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1R,2S)-1-butyl-2-methyl-3-methylidenecyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-4-5-6-10(7-11)8(2)9(10)3/h9H,2,4-6H2,1,3H3/t9-,10-/m0/s1 |
Clave InChI |
XPCZVELDXFNXMU-UWVGGRQHSA-N |
SMILES isomérico |
CCCC[C@]1([C@H](C1=C)C)C#N |
SMILES canónico |
CCCCC1(C(C1=C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


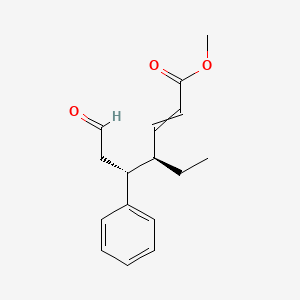

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
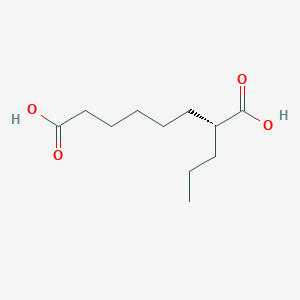
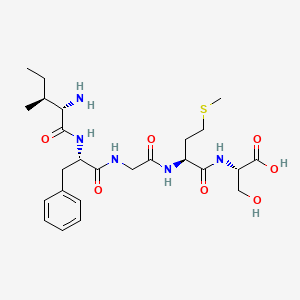
![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
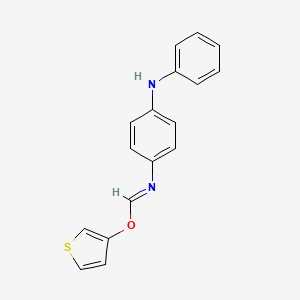
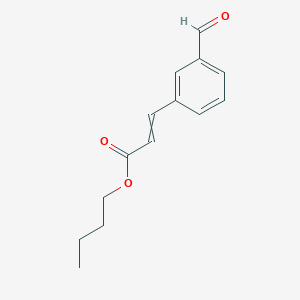
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
